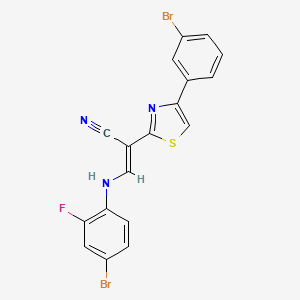
(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H10Br2FN3S and its molecular weight is 479.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of halogen substituents (bromo and fluoro groups) on the phenyl rings enhances its pharmacological properties by influencing lipophilicity and electronic characteristics.
Molecular Formula
- Molecular Formula : C17H14Br2F1N2S
- Molecular Weight : 420.18 g/mol
Antitumor Activity
Recent studies have highlighted the potential of thiazole derivatives, including our compound of interest, as antitumor agents . The thiazole moiety has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human cancer cell lines like A-431 and Jurkat, indicating strong antiproliferative activity .
Case Study: Cytotoxicity Testing
In a comparative study, a series of thiazole derivatives were synthesized and tested for their cytotoxicity:
- Compound A : IC50 = 1.61 µg/mL
- Compound B : IC50 = 1.98 µg/mL
The structural modifications significantly affected their potency, emphasizing the importance of electron-donating groups at specific positions on the phenyl ring .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent . Several thiazole derivatives have been evaluated for their effectiveness against bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.22 to 0.25 µg/mL, indicating potent antimicrobial properties .
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Electron-withdrawing groups at the ortho position enhance activity.
- Substituents on the phenyl ring play a critical role in modulating biological activity.
- The presence of both bromo and fluoro groups contributes to increased potency due to enhanced electron density and lipophilicity .
Data Table: Biological Activities of Related Compounds
| Compound | Activity Type | IC50 (µg/mL) | Remarks |
|---|---|---|---|
| (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile | Antitumor | TBD | Requires further testing |
| Compound A | Antitumor | 1.61 | Effective against A-431 cells |
| Compound B | Antitumor | 1.98 | Effective against Jurkat cells |
| Thiazole Derivative X | Antimicrobial | 0.22 - 0.25 | Active against S. aureus |
特性
IUPAC Name |
(E)-3-(4-bromo-2-fluoroanilino)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Br2FN3S/c19-13-3-1-2-11(6-13)17-10-25-18(24-17)12(8-22)9-23-16-5-4-14(20)7-15(16)21/h1-7,9-10,23H/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBAMDRIIBLOJK-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3)Br)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Br2FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














